2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid
Description
2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid is a benzoic acid derivative featuring a sulfonamide linkage to a 3,4-dichloro-2-methoxyphenyl group. The 3,4-dichloro-2-methoxyphenyl moiety is a critical pharmacophore, often associated with bioactivity in agrochemicals and pharmaceuticals . The sulfonylamino group enhances stability and modulates solubility, making it a candidate for further functionalization in drug design or herbicide development.
Properties
IUPAC Name |
2-[(3,4-dichloro-2-methoxyphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO5S/c1-22-13-11(7-6-9(15)12(13)16)23(20,21)17-10-5-3-2-4-8(10)14(18)19/h2-7,17H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVPPZSSXBICOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method involves the direct coupling of 2-aminobenzoic acid with 3,4-dichloro-2-methoxyphenylsulfonyl chloride. The sulfonyl chloride intermediate is typically prepared via chlorosulfonation of 3,4-dichloro-2-methoxyphenol or its derivatives.
Synthesis of 3,4-Dichloro-2-methoxyphenylsulfonyl Chloride
The sulfonyl chloride precursor is synthesized by reacting 3,4-dichloro-2-methoxyphenol with chlorosulfonic acid under controlled conditions. In a representative procedure:
-
Reactants : 3,4-Dichloro-2-methoxyphenol (1 equiv), chlorosulfonic acid (4–10 equiv).
-
Catalyst : Sulfuric acid (0.7–1.0 equiv).
-
Conditions : Heated to 135–150°C for 1–6 hours.
-
Workup : The crude product is precipitated in ice water, filtered, and washed to neutrality.
Coupling with 2-Aminobenzoic Acid
The sulfonyl chloride is reacted with 2-aminobenzoic acid in a polar aprotic solvent (e.g., tetrahydrofuran) under basic conditions:
-
Reactants : 3,4-Dichloro-2-methoxyphenylsulfonyl chloride (1.1 equiv), 2-aminobenzoic acid (1 equiv).
-
Base : Triethylamine or pyridine (2 equiv).
-
Conditions : Stirred at 20–25°C for 5–12 hours.
Multi-Step Synthesis via Trichlorobenzyl Intermediate
Adapted Patent Methodology
This approach, inspired by CN101066943A, modifies the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid for the target compound.
Preparation of Sulfonyl Chloride Intermediate
-
Starting Material : 3,4-Dichloro-2-methoxytrichlorobenzyl (synthesized via Friedel-Crafts alkylation).
-
Sulfonation : Reacted with chlorosulfonic acid (4–10 equiv) and sulfuric acid catalyst at 135°C for 4 hours.
-
Isolation : Ice-water quenching, filtration, and washing yield 3,4-dichloro-2-methoxy-5-sulfurylchloro benzoic acid.
Ammonolysis and Acidification
-
Ammonolysis : The sulfonyl chloride is treated with 20% ammonium hydroxide at <10°C to form the sulfonamide.
-
Acidification : Adjusting to pH 1–2 with hydrochloric acid precipitates the crude product.
-
Purification : Recrystallization from 10% ethanolic aqueous solution yields the final compound (purity >99%, yield ~70%).
Ester Hydrolysis Route
Methyl Ester Intermediate Synthesis
A two-step procedure first synthesizes the methyl ester derivative, followed by hydrolysis:
Sulfonamide Formation
-
Reactants : Methyl 2-aminobenzoate (1 equiv), 3,4-dichloro-2-methoxyphenylsulfonyl chloride (1.1 equiv).
-
Conditions : THF, pyridine, 20°C, 5 hours.
-
Intermediate : Methyl 2-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}benzoate (isolated via column chromatography).
Ester Hydrolysis
-
Reagent : Lithium hydroxide monohydrate (3 equiv) in THF/water.
-
Conditions : Reflux for 5 hours, followed by acidification with HCl.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Purity | Advantages | Challenges |
|---|---|---|---|---|---|
| Direct Sulfonylation | Sulfonyl chloride coupling | 65–70% | >95% | Short route, minimal steps | Sulfonyl chloride stability issues |
| Multi-Step Synthesis | Trichlorobenzyl sulfonation, ammonolysis | 70% | >99% | High purity, scalable | Lengthy, requires harsh conditions |
| Ester Hydrolysis | Ester formation, hydrolysis | 85% | >98% | High yield, mild conditions | Additional ester synthesis step |
Reaction Optimization and Critical Parameters
Sulfonyl Chloride Stability
The reactivity of 3,4-dichloro-2-methoxyphenylsulfonyl chloride is sensitive to moisture and temperature. Storage under anhydrous conditions at –20°C is recommended.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Scientific Research Applications
2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism by which 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The dichloro and methoxy substituents may enhance the compound’s binding affinity and specificity for its targets, leading to various biological effects.
Comparison with Similar Compounds
Tribenuron Methyl (CAS 101200-48-0)
- Structure: Methyl ester of 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]benzoic acid.
- Key Differences : Incorporates a triazine ring and methyl ester group, unlike the free carboxylic acid and dichlorinated phenyl group in the target compound.
- Properties : Used as a broadleaf herbicide. Esterification improves lipid solubility, enhancing plant membrane penetration .
- Synthesis : Derived from sulfonylurea precursors via esterification, with modifications to the triazine substituents altering herbicidal specificity .
Metsulfuron Methyl (CAS 74223-64-6)
Table 1: Sulfonylurea Herbicides Comparison
| Compound | Substituents on Triazine | Functional Group | Key Use |
|---|---|---|---|
| Tribenuron Methyl | 4-Methoxy-6-methyl | Methyl ester | Broadleaf control |
| Metsulfuron Methyl | 4-Methoxy-6-methyl | Methyl ester | Cereal crops |
| Target Compound | 3,4-Dichloro-2-methoxy | Free carboxylic acid | (Inferred) Agroresearch |
Triazine-Linked Benzoic Acid Derivatives
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid (4j, C25H20N4O7)
- Structure: Features a triazine core linked to two methoxyphenoxy groups and a formyl group.
- Properties : Colorless solid (m.p. 180–182°C) synthesized via nucleophilic substitution. The electron-withdrawing formyl group may reduce bioavailability compared to the target compound’s dichlorophenyl group .
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (4i, C24H18N4O6)
Table 2: Triazine-Linked Benzoic Acids
| Compound | Triazine Substituents | Melting Point (°C) | Rf Value |
|---|---|---|---|
| 4j | 4-Formyl-2-methoxy, 4-methoxy | 180–182 | 0.59 |
| 4i | 4-Formyl-2-methoxy, phenoxy | 217.5–220 | 0.62 |
| Target | (Not triazine-linked) | N/A | N/A |
Perfluorinated and Halogenated Benzoic Acids
2,3,4,5-Tetrachloro-6-[[[3-[[(nonafluorobutyl)sulfonyl]oxy]phenyl]amino]carbonyl]benzoic acid (CAS 68568-54-7)
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structure: 3-(3,4-Dihydroxyphenyl)-2-propenoic acid.
- Comparison : A natural antioxidant with dihydroxyphenyl and acrylic acid groups. Polar hydroxyl groups enhance water solubility, contrasting with the target compound’s lipophilic chlorine substituents .
Biological Activity
2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid, a sulfonamide derivative, has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a sulfonyl group and a dichloromethoxyphenyl moiety. Understanding its biological activity can provide insights into its potential therapeutic applications.
Chemical Structure
The chemical structure of 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis, thereby exhibiting antibacterial properties. Additionally, the dichloromethoxyphenyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.
Biological Activity Overview
Research indicates that 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values suggest it is effective against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
- Anticancer Properties : Preliminary in vitro studies indicate that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammation.
Antimicrobial Activity
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus (MRSA) | 15 | 30 |
| Escherichia coli | 20 | 40 |
| Pseudomonas aeruginosa | 25 | 50 |
Cytotoxicity Profile
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF-7 (breast cancer) | 10 |
| HCT116 (colon cancer) | 15 |
Case Studies
-
Antimicrobial Efficacy Against MRSA :
A study assessed the efficacy of 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid against MRSA strains. The results indicated a significant reduction in bacterial load in treated samples compared to controls, highlighting the compound's potential as a therapeutic agent against resistant bacterial infections. -
Inhibition of Cancer Cell Proliferation :
In vitro experiments conducted on various cancer cell lines demonstrated that the compound effectively inhibited cell growth. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound, suggesting its role in inducing programmed cell death. -
Anti-inflammatory Mechanism :
Research investigating the anti-inflammatory properties showed that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that it may modulate inflammatory pathways effectively.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, sulfonamide formation often employs anhydrous potassium carbonate as a base, 2-ethoxy ethanol as a solvent, and copper-based catalysts to enhance reactivity . Optimization involves adjusting catalyst loading (e.g., cuprous oxide), reaction temperature (45–100°C), and solvent polarity to improve yield. Purification typically uses column chromatography or recrystallization.
- Key Parameters : Monitor reaction progress via TLC (hexane/EtOH, 1:1) and confirm purity via HPLC .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodology :
- 1H NMR : Analyze aromatic proton environments (e.g., δ 3.76–3.86 ppm for methoxy groups) and sulfonamide NH signals (broad singlet near δ 10–12 ppm) .
- Mass Spectrometry : Confirm molecular weight using ESI-MS or MALDI-TOF.
- Melting Point : Compare observed m.p. (e.g., 180–182°C) to literature values to assess purity .
- Table :
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| 1H NMR | δ 3.86 (s, OCH3) | |
| HPLC | Retention time: 8.2 min |
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shift discrepancies) during characterization?
- Methodology :
- Deuterated Solvent Effects : Use DMSO-d6 to stabilize NH protons and reduce signal broadening .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings.
- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian) to assign ambiguous peaks .
Q. What strategies mitigate solubility challenges in biological assays for this hydrophobic compound?
- Methodology :
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Salt Formation : Convert to hydrochloride salts (as in ) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Q. How can environmental fate studies be designed to assess this compound’s persistence and ecotoxicity?
- Methodology :
- OECD Guidelines : Follow Test No. 307 (soil degradation) and Test No. 201 (algae growth inhibition).
- Analytical Monitoring : Use LC-MS/MS to quantify degradation products (e.g., dichloro-aniline derivatives) .
- Microcosm Models : Simulate real-world conditions (pH, temperature) to study bioaccumulation in aquatic organisms .
Data Contradiction and Mechanistic Analysis
Q. How should researchers address conflicting bioactivity results across different cell lines or assay conditions?
- Methodology :
- Dose-Response Curves : Validate IC50 values across multiple replicates and cell types (e.g., cancer vs. normal cells).
- Target Engagement Assays : Use SPR or ITC to confirm direct binding to hypothesized targets (e.g., enzyme inhibition) .
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., ) to identify SAR trends .
Q. What mechanistic insights can be gained from computational modeling of this compound’s interactions?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
